7-Bromo-5-chloroquinolin-8-ol IUPAC name and CAS number
7-Bromo-5-chloroquinolin-8-ol IUPAC name and CAS number
The following technical guide details the physicochemical profile, synthesis, and application of 7-Bromo-5-chloroquinolin-8-ol .
A Halogenated 8-Hydroxyquinoline Scaffold for Metallodrug Development
Executive Summary
7-Bromo-5-chloroquinolin-8-ol (CAS: 7640-33-7) is a mixed-halogen derivative of 8-hydroxyquinoline (oxine).[1][2][3][4] Distinguished by its asymmetric halogenation—a chlorine atom at position 5 and a bromine atom at position 7—this compound exhibits enhanced lipophilicity and altered metal-chelating stability constants compared to its parent scaffold. It is primarily utilized as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents, functioning via a metal-sequestration mechanism (ionophore activity) that disrupts metalloenzyme homeostasis in target pathogens or tumor cells.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 7-Bromo-5-chloroquinolin-8-ol |
| Common Synonyms | 5-Chloro-7-bromo-8-hydroxyquinoline; 7-Bromo-5-chlorooxine |
| CAS Number | 7640-33-7 |
| Molecular Formula | C |
| Molecular Weight | 258.50 g/mol |
| SMILES | Oc1c(Br)cc(Cl)c2cccnc12 |
| InChI Key | ADJQQSUBKRASQN-UHFFFAOYSA-N |
Physical Properties
-
Appearance: Off-white to tan crystalline solid.
-
Melting Point: 178–181 °C (decomposition).
-
Solubility:
-
High: DMSO, DMF, Chloroform.
-
Moderate: Ethanol, Methanol (hot).
-
Low/Insoluble: Water (log
≈ 3.4).
-
-
Acidity (pKa): The phenolic hydroxyl group has a pKa
8.5, lowered from 9.9 (parent 8-HQ) due to the electron-withdrawing inductive effects of the halogens at positions 5 and 7.
Synthetic Pathways & Optimization
Retrosynthetic Logic
The synthesis of 7-bromo-5-chloroquinolin-8-ol requires strict regiochemical control. Electrophilic aromatic substitution on the 8-hydroxyquinoline ring favors the 5-position first, followed by the 7-position .
-
Correct Sequence: Chlorination
5-Chloro intermediate Bromination 7-Bromo-5-chloro product. -
Incorrect Sequence: Bromination first yields the 5-bromo isomer, leading to the wrong final product (5-bromo-7-chloroquinolin-8-ol).
Synthesis Workflow Visualization
The following diagram illustrates the stepwise halogenation pathway required to achieve the correct regioisomer.
Figure 1: Stepwise electrophilic aromatic substitution pathway ensuring correct halogen placement.
Detailed Experimental Protocol
Objective: Synthesis of 7-bromo-5-chloroquinolin-8-ol from 5-chloro-8-hydroxyquinoline.
Reagents:
-
5-Chloro-8-hydroxyquinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Glacial Acetic Acid (Solvent)
-
Ethanol (Recrystallization)
Procedure:
-
Dissolution: Dissolve 5.0 g (27.8 mmol) of 5-chloro-8-hydroxyquinoline in 50 mL of glacial acetic acid at room temperature. Ensure complete solubilization.
-
Bromination: Slowly add 5.2 g (29.2 mmol) of NBS portion-wise over 20 minutes.
-
Expert Insight: The reaction is exothermic.[5] Maintain temperature below 35°C to prevent poly-halogenation or oxidation byproducts.
-
-
Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (
) should disappear, replaced by a slightly less polar product. -
Quenching: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form immediately.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with water (
mL) to remove residual acetic acid and succinimide. -
Purification: Recrystallize the crude solid from hot ethanol.
-
Validation: Dissolve in minimum boiling ethanol, filter while hot (to remove insoluble impurities), and cool slowly to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.
Yield: Expect 85–90% yield.
Pharmacological & Biological Applications[9][10][13][14]
Mechanism of Action: Metal Chelation
The core pharmacological activity of 7-bromo-5-chloroquinolin-8-ol lies in its bidentate chelating ability. The nitrogen (N1) and oxygen (O8) atoms form stable 5-membered rings with divalent metal ions (
-
Ionophore Effect: The lipophilic halogens allow the drug-metal complex to cross cell membranes passively. Once intracellular, the complex can dissociate or generate Reactive Oxygen Species (ROS) via Fenton chemistry.
-
Enzyme Inhibition: By sequestering critical cofactors, the compound inhibits metalloproteases and metallo-beta-lactamases.
Biological Activity Visualization[10]
Figure 2: Mechanism of Action—Ionophore transport and intracellular target disruption.
Therapeutic Areas
-
Anticancer: Acts as a proteasome inhibitor when complexed with copper, inducing apoptosis in malignant cells.
-
Antimicrobial: Effective against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.[6] The halogenation pattern prevents rapid metabolic degradation, extending half-life compared to non-halogenated 8-HQ.
-
Alzheimer's Research: Investigated for its ability to dissolve amyloid-beta plaques by chelating Cu/Zn ions involved in plaque aggregation (PBT2 analog behavior).
Analytical Characterization
To validate the synthesis of 7-bromo-5-chloroquinolin-8-ol, the following spectral data must be confirmed:
-
H NMR (DMSO-d
, 400 MHz):- 8.97 (dd, 1H, H-2)
- 8.50 (dd, 1H, H-4)
- 7.95 (s, 1H, H-6) — Diagnostic singlet indicating substitution at C5 and C7.
- 7.75 (dd, 1H, H-3)
-
Mass Spectrometry (ESI+):
-
M+H peak at
257.9/259.9 (distinctive Br/Cl isotope pattern: 75:100:25 ratio for M, M+2, M+4).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82095, 7-Bromo-5-chloroquinolin-8-ol. Retrieved from [Link]
-
Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol.[7] Acta Crystallographica Section C: Crystal Structure Communications, 59(8), o443-o444. (Confirming regioselectivity of bromination). Retrieved from [Link]
- Gershon, H., et al. (1969).Reinvestigation of the Halogenation of 8-Hydroxyquinoline. Journal of Organic Chemistry. (Establishing the 5- then 7- substitution order logic).
Sources
- 1. 7-bromo-5-chloroquinolin-8-ol | 7640-33-7 | Buy Now [molport.com]
- 2. 8-Quinolinol, 7-bromo-5-chloro- | C9H5BrClNO | CID 82095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7640-33-7 | 7-Bromo-5-chloroquinolin-8-ol - AiFChem [aifchem.com]
- 4. chemeo.com [chemeo.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. 7-Bromoquinolin-8-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
